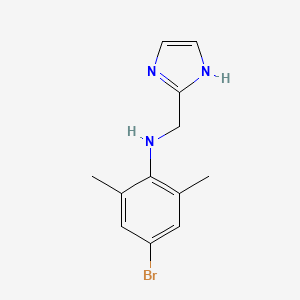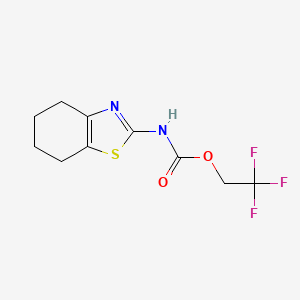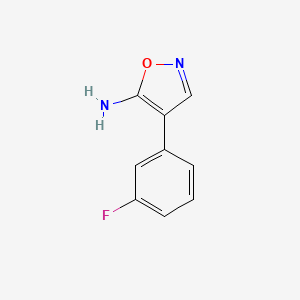
4-(3-Fluorophenyl)-1,2-oxazol-5-amine
Vue d'ensemble
Description
4-(3-Fluorophenyl)isoxazol-5-amine is a chemical compound with the empirical formula C9H7FN2O. It has a molecular weight of 178.16 . This compound belongs to the class of organic compounds known as phenyl-1,3-oxazoles .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)isoxazol-5-amine consists of a fluorophenyl group attached to the 4-position of an isoxazole ring, with an amine group at the 5-position . The SMILES string representation of this compound isNc1cc(no1)-c2cccc(F)c2 . Chemical Reactions Analysis
Specific chemical reactions involving 4-(3-Fluorophenyl)isoxazol-5-amine are not detailed in the available literature. Isoxazole derivatives, in general, have been reported to participate in various chemical reactions .Physical and Chemical Properties Analysis
4-(3-Fluorophenyl)isoxazol-5-amine is a solid compound . Its melting point is reported to be between 127-132 °C .Applications De Recherche Scientifique
Antimicrobial Activity
4-(3-Fluorophenyl)isoxazol-5-amine and its derivatives have shown promise in antimicrobial applications. For instance, a study by Banpurkar, Wazalwar, and Perdih (2018) on the synthesis of azo dyes including 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated their antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Antitumor Activity
Several studies have highlighted the potential of isoxazol-5-amine derivatives in antitumor activities. For instance, research conducted by Potkin et al. (2014) on the synthesis of isoxazolyl- and isothiazolylcarbamides showed that these compounds exhibit high antitumor activity and can enhance the effects of cytostatic drugs (Potkin et al., 2014). Additionally, Hamama, Ibrahim, and Zoorob (2017) synthesized novel isoxazole derivatives, some of which exhibited higher antitumor activity than the well-known cytotoxic agent 5-fluorouracil (Hamama, Ibrahim, & Zoorob, 2017).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of compounds related to 4-(3-Fluorophenyl)isoxazol-5-amine. Petkevich et al. (2018) investigated the synthesis of fluorine-containing derivatives of 5-arylisoxazoles, which demonstrated a synergistic effect in compositions with insecticides (Petkevich et al., 2018). Furthermore, Uwabagira, Sarojini, and Poojary (2018) synthesized and characterized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating its antibacterial activity against specific bacteria (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Docking and Analysis
Geetha and Rajakumar (2020) conducted a study involving molecular docking analysis of isoxazoline derivatives with DPPH, highlighting the potential antioxidant activity of these compounds (Geetha & Rajakumar, 2020).
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKPMMEQGXONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


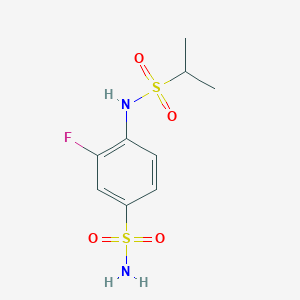
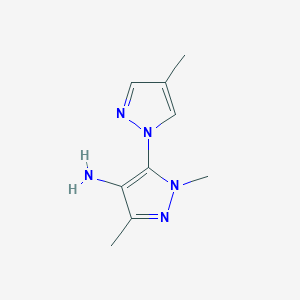
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
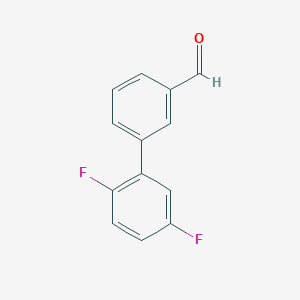
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

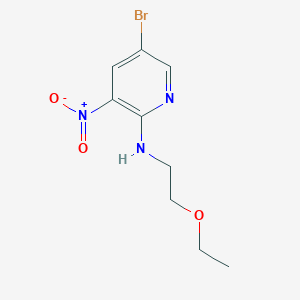
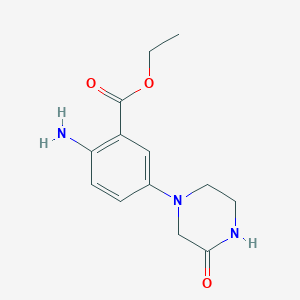
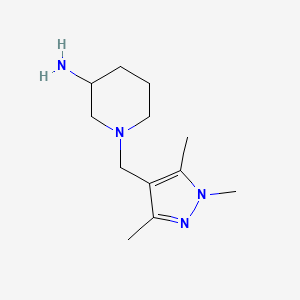

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
